molecular formula C19H15Cl2N5O3S B2889280 N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888439-04-1

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2889280
CAS No.: 888439-04-1
M. Wt: 464.32
InChI Key: XMSVQVVAHFPEOT-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, 2-(4-Aminophenyl)benzothiazole/2-(4-amino-2-chlorophenyl)-benzothiazole was solved in tetrahydrofuran and dimethylformamide. After triethylamine was added to the solution, chloroacetyl chloride was dropped into the solution for one hour .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 3-chlorophenyl moiety on site-1 of the pyrazolone ring in pyrazolediazenylpyrimidines has been indicated in SAR analysis .


Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

A foundational aspect of scientific research on this compound involves the synthesis and characterization of novel heterocyclic derivatives. For instance, derivatives synthesized through reactions involving chloroacetyl chloride and various amines or thiols have shown promise in generating compounds with potential biological activities. These synthetic pathways are critical for creating scaffolds for further pharmacological investigation (Hassneen & Abdallah, 2003; Fuchigami & Odo, 1977).

Potential Biological Activities

The research on compounds structurally related to N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide also extends to exploring their antimicrobial, antifungal, and cytotoxic activities. For example, studies have demonstrated that derivatives possess significant inhibitory action against bacterial strains, showcasing their potential as antimicrobial agents (Kumar et al., 2011). Additionally, some derivatives have been evaluated for their cytotoxic activities against cancer cell lines, indicating potential utility in cancer research (Kökbudak et al., 2020).

Antiallergy and CNS Depressant Activity

Further studies have explored the utility of related compounds in the development of antiallergy agents and central nervous system (CNS) depressants. This research underscores the compound's relevance in synthesizing novel therapeutics that could potentially manage allergies and modulate CNS activity (Hargrave et al., 1983; Manjunath et al., 1997).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

Properties

IUPAC Name

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O3S/c20-11-6-4-10(5-7-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-3-1-2-12(21)8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSVQVVAHFPEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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